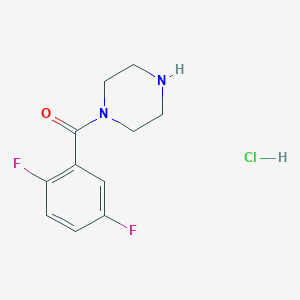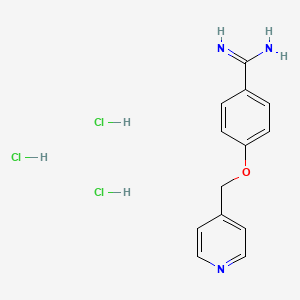
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)-
説明
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is a heterocyclic aromatic compound that contains both pyridine and pyrazole rings
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- has diverse applications in scientific research:
作用機序
The mechanism of action of Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
- Pyridine, 5-bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)-
- Pyridine, 5-bromo-2-(1H-pyrazol-1-yl)-
- Pyridine, 5-bromo-2-(4-methyl-1H-pyrazol-1-yl)-
Comparison:
- Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the chemical properties and reactivity of these compounds .
- Unique Features: Pyridine, 5-bromo-2-(3-methyl-1H-pyrazol-1-yl)- is unique due to the specific positioning of the methyl group on the pyrazole ring, which can influence its biological activity and chemical reactivity .
特性
IUPAC Name |
5-bromo-2-(3-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-5-13(12-7)9-3-2-8(10)6-11-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMROWLPQAHNHGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)


![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)


![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)


![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)


